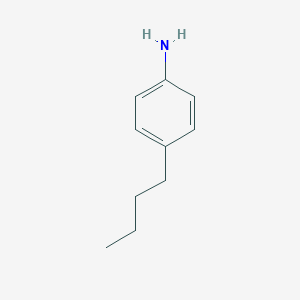

4-Butylaniline

Description

4-Butylaniline, also known as 4-n-Butylaniline or para-n-Butylaniline, is an organic compound belonging to the class of aromatic amines. It is characterized by a butyl group attached to the para position of an aniline ring. This compound appears as a yellow liquid at room temperature and has a distinct ammonia-like odor. It is insoluble in water but soluble in organic solvents such as alcohols, ethers, ketones, halogenated hydrocarbons, and benzene .

Properties

IUPAC Name |

4-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIQUQKNJJTLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021856 | |

| Record name | 4-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-13-2 | |

| Record name | 4-Butylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method 1: C–C Amination of Secondary Alcohols

The C–C amination of 1-(4-butylphenyl)ethanol offers a direct route to this compound. This method employs sodium azide (NaN₃) and trifluoroacetic acid (TFA) in hexane at 40°C for 4 hours (Table 1).

Reaction Mechanism :

The secondary alcohol undergoes acid-catalyzed dehydration to form a carbocation intermediate, which reacts with azide ions. Subsequent Staudinger reduction yields the primary amine.

Procedure :

-

Combine 1-(4-butylphenyl)ethanol (0.3 mmol), NaN₃ (0.75 mmol), hexane (1.0 mL), and TFA (5.4 mmol).

-

Stir at 40°C under air for 4 hours.

-

Quench with NaOH, extract with ethyl acetate, and purify via flash chromatography.

Performance :

Table 1: Reaction Conditions for C–C Amination

| Parameter | Value |

|---|---|

| Temperature | 40°C |

| Time | 4 hours |

| Solvent | Hexane |

| Catalyst | TFA |

| Reagent Ratio (Alcohol:NaN₃) | 1:2.5 |

Method 2: Nitration of n-Butylbenzene Followed by Hydrogenation

A patented two-step process achieves 77–78% selectivity for this compound by optimizing nitration and hydrogenation conditions.

Step 1: Nitration of n-Butylbenzene

Conditions :

-

Nitrating Agent : 90–92% sulfuric acid and nitric acid

-

Molar Ratio (n-Butylbenzene:HNO₃) : 1.7–1:0.5–1.5

-

Temperature : 45–60°C

-

Time : 45 minutes–4.5 hours

Outcome :

-

Crude 4-nitro-n-butylbenzene is obtained with minimal ortho/meta byproducts.

Step 2: Catalytic Hydrogenation

Conditions :

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel

-

Pressure : 10–50 bar H₂

-

Temperature : 80–120°C

-

Solvent : Ethanol or methanol

Performance :

Table 2: Industrial-Scale Nitration-Hydrogenation Parameters

| Parameter | Nitration | Hydrogenation |

|---|---|---|

| Key Reagents | H₂SO₄, HNO₃ | H₂, Pd/C |

| Temperature Range | 45–60°C | 80–120°C |

| Reaction Time | ≤4.5 hours | 2–6 hours |

| Selectivity | >75% para-isomer | >95% conversion |

Method 3: Catalytic Hydrogenation of 4-Nitrobutylbenzene

4-Nitrobutylbenzene, synthesized via nitration or commercial sources, is reduced to this compound using hydrogen gas and catalysts.

Procedure :

-

Suspend 4-nitrobutylbenzene (4.06 mmol) in ethanol.

-

Add catalyst (e.g., CPIP) and stir under H₂ at 25–30°C for 6 hours.

-

Filter and distill to isolate this compound.

Performance :

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

Key Findings :

-

Nitration-Hydrogenation dominates industrial settings due to cost-effective precursors and high selectivity.

-

Catalytic Hydrogenation offers superior yields but requires pure nitro intermediates.

-

C–C Amination is advantageous for laboratories lacking nitration infrastructure.

Industrial-Scale Considerations

The exothermic nature of nitration necessitates precise temperature control to prevent runaway reactions. Patent highlights:

-

Use of jacketed reactors for heat dissipation.

-

Dilute sulfuric acid (90–92%) to minimize sulfonation side reactions.

-

Vacuum distillation (0.1–1 mbar) for isolating 99.5% pure this compound.

Recent Advances and Applications

This compound-functionalized silica gel demonstrates utility in solid-phase extraction of flavone glycosides . Innovations in flow chemistry and biocatalysis aim to enhance atom economy and reduce waste in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Butylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

Oxidation: Nitro-4-butylaniline or 4-butylquinone.

Reduction: 4-Butylcyclohexylamine.

Substitution: 4-Butyl-2-nitroaniline, 4-Butylbenzenesulfonic acid, and 4-Butylhalobenzenes.

Scientific Research Applications

Chemical Synthesis

Intermediate in Dye Manufacturing

4-Butylaniline serves as a crucial intermediate in the synthesis of various dyes, particularly solvent dyes such as Acid Green 27 and Acid Green 28. These dyes are extensively used for coloring plastics and oil-based coatings, showcasing the compound's importance in the textile and coatings industries .

Synthesis of Liquid Crystals

The compound is also utilized in the production of liquid crystal materials. For instance, N-(4-methoxybenzylidene)-4-butylaniline (MBBA) is a well-studied liquid crystal that exhibits distinct phase transitions under varying temperatures. Research has demonstrated its application in microwave heating studies, where it transitions from a liquid crystalline phase to an isotropic phase, highlighting its potential in display technologies .

Material Science

Polymer Composites

this compound is employed to create innovative polymer composites with enhanced functionalities. For example, it can be incorporated into block copolymers to develop materials with specific thermal and mechanical properties suitable for biomedical applications such as drug delivery systems and smart packaging .

Surface Coatings

Research indicates that this compound can be bonded to silica gel to create solid-phase extraction materials. This application is particularly relevant for extracting flavonoid glycosides from natural products, demonstrating its utility in analytical chemistry .

Environmental Applications

Pollutant Extraction

A notable study involved the preparation of this compound-bonded attapulgite for pre-concentration of bisphenol A (BPA) in trace quantities. This method highlights the compound's role in environmental monitoring and pollutant extraction techniques, showcasing its potential for use in water treatment processes .

Biochemical Applications

Mutagenicity Studies

The safety profile of this compound has been investigated through mutagenicity assays. Studies employing the Ames test have assessed the compound's potential genetic toxicity, which is crucial for evaluating its safety in consumer products and industrial applications .

Summary Table of Applications

Case Studies

- Liquid Crystal Phase Transition Study

- Solid-Phase Extraction Development

- Environmental Impact Assessment

Mechanism of Action

4-Butylaniline exerts its effects primarily by inhibiting the retinoid cycle in mammalian cells. It reversibly suppresses the recovery of the outward R(2) component of early receptor current from Vitamin A and 11-cis-retinal-loaded cells. This inhibition affects the visual cycle and has implications for research in vision-related disorders .

Comparison with Similar Compounds

- 4-tert-Butylaniline

- 4-Isopropylaniline

- 4-Dodecylaniline

- 4-Octylaniline

- 4-Pentylaniline

Comparison: 4-Butylaniline is unique due to its specific butyl group attached to the para position of the aniline ring. This structural feature imparts distinct chemical and physical properties, such as solubility and reactivity, compared to other similar compounds. For instance, 4-tert-Butylaniline has a tert-butyl group, which affects its steric hindrance and reactivity differently than the linear butyl group in this compound .

Biological Activity

4-Butylaniline, an aromatic amine with the chemical formula C10H15N, is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity of this compound, including its mutagenic potential, toxicity, and implications in antimicrobial research.

This compound is characterized by a butyl group attached to the para position of an aniline ring. This structural feature influences its lipophilicity and biological interactions. The compound is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and liquid crystals.

Mutagenicity Studies

Recent studies have investigated the mutagenic potential of this compound through in vivo micronucleus tests. These tests are crucial for assessing the genotoxicity of compounds.

Key Findings from Micronucleus Tests

- Study Design : Mice were administered varying doses of this compound (160, 400, and 800 mg/kg body weight) via oral gavage. Control groups received olive oil as a vehicle.

- Results :

- Statistically significant increases in micronuclei frequencies were observed at a dose of 400 mg/kg, indicating mutagenic activity (p < 0.05) .

- Decreased locomotor activity was noted in treated mice, particularly at higher doses (400 and 1000 mg/kg), with some subjects exhibiting debilitating behavior and weight loss .

- The LD50 for intraperitoneal administration was reported at 81 mg/kg, while oral toxicity was greater than 800 mg/kg .

Table: Summary of Micronucleus Test Results

| Dose (mg/kg) | Observed Effects | Micronuclei Frequency Increase |

|---|---|---|

| 160 | Minimal effects | Not significant |

| 400 | Decreased locomotor activity | Significant increase |

| 800 | Severe behavioral changes; mortality observed | Significant increase |

Case Study: Antimicrobial Efficacy

A study focused on derivatives of similar compounds revealed that lipophilic substituents at the para position generally increased antimicrobial activity against Staphylococcus aureus. For instance:

- Analogous Compounds : Compounds with bulky lipophilic groups exhibited higher minimum inhibitory concentrations (MICs) compared to those with polar substitutions .

- SAR Insights : The presence of a butyl group at the para position may enhance the compound's ability to penetrate bacterial membranes due to increased hydrophobicity.

Toxicological Profile

The toxicological profile of this compound is critical for assessing its safety in industrial applications and potential therapeutic uses.

Toxicity Data

Q & A

Q. Guidelines for Methodological Rigor

- Data Reproducibility: Document experimental parameters (e.g., stirring rate, humidity) in supplemental materials .

- Ethical Compliance: Adhere to institutional protocols for hazardous waste disposal and toxicity testing .

- Critical Analysis: Discuss limitations (e.g., instrument detection limits) and propose follow-up studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.